molecular formula C21H15N3O2 B3134408 N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide CAS No. 400079-99-4

N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide

Cat. No. B3134408
CAS RN: 400079-99-4
M. Wt: 341.4 g/mol
InChI Key: JQWGUJUDZWPHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide, commonly known as QNB, is a chemical compound that has been extensively studied for its various applications in scientific research. QNB is a potent and selective antagonist of the muscarinic acetylcholine receptor, which is a key target for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Scientific Research Applications

QNB has been extensively used in scientific research for its ability to selectively block the muscarinic acetylcholine receptor. This receptor is involved in various physiological processes, including cognition, memory, and motor control. QNB has been used as a tool to study the role of the muscarinic receptor in these processes and to develop new drugs targeting this receptor.

Mechanism of Action

QNB acts as a competitive antagonist of the muscarinic acetylcholine receptor, which means that it binds to the receptor and prevents the binding of the endogenous ligand, acetylcholine. This results in the inhibition of downstream signaling pathways that are activated by the receptor. The blockade of the muscarinic receptor by QNB has been shown to affect various physiological processes, including cognition, memory, and motor control.
Biochemical and Physiological Effects
QNB has been shown to have several biochemical and physiological effects in various animal models. In rats, QNB has been shown to impair working memory and attention, as well as induce motor deficits. QNB has also been shown to affect the release of neurotransmitters, such as dopamine and acetylcholine, in the brain. In addition, QNB has been shown to affect the cardiovascular system, causing a decrease in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

QNB has several advantages for use in lab experiments. It is a potent and selective antagonist of the muscarinic receptor, which allows for the precise manipulation of this receptor in various animal models. QNB is also readily available and relatively inexpensive, making it a cost-effective tool for scientific research. However, there are also limitations to the use of QNB in lab experiments. QNB has been shown to have off-target effects, which may complicate the interpretation of experimental results. In addition, the use of QNB in animal models may not fully replicate the effects of muscarinic receptor blockade in humans.

Future Directions

There are several future directions for the use of QNB in scientific research. One area of interest is the development of new drugs targeting the muscarinic receptor for the treatment of various diseases. QNB has been used as a tool to study the role of the muscarinic receptor in these diseases, and new drugs targeting this receptor may have therapeutic potential. Another area of interest is the development of new animal models to study the effects of muscarinic receptor blockade. These models may provide new insights into the role of the muscarinic receptor in various physiological processes. Finally, the use of QNB in combination with other drugs may provide new therapeutic approaches for the treatment of various diseases.

properties

IUPAC Name

N-(4-quinoxalin-2-yloxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-21(15-6-2-1-3-7-15)23-16-10-12-17(13-11-16)26-20-14-22-18-8-4-5-9-19(18)24-20/h1-14H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWGUJUDZWPHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.